molecular formula C16H16BrFN4O2 B2517708 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380067-21-8

5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2517708
CAS No.: 2380067-21-8
M. Wt: 395.232
InChI Key: GQPMPKPMAHXWHB-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a fluorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Brominating Agents: N-bromosuccinimide (NBS)

    Coupling Reagents: Palladium catalysts, boronic acids

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various substituted pyrimidines, coupled products with extended aromatic systems, and oxidized or reduced derivatives of the piperidine moiety.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries .

Biology

In biological research, this compound can be used to study the interactions of fluorinated and brominated aromatic systems with biological macromolecules. It may serve as a probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. The piperidine moiety may interact with hydrophobic pockets in the target molecules, while the pyrimidine ring can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of both a piperidine ring and a fluoropyridine moiety. This dual functionality allows for more diverse chemical reactivity and broader applications in various fields.

Properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-13-6-20-16(21-7-13)24-10-11-2-1-3-22(9-11)15(23)12-4-14(18)8-19-5-12/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMPKPMAHXWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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